2-(4-Chloro-3-fluorophenyl)pyrrole
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Overview
Description
2-(4-Chloro-3-fluorophenyl)pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a 4-chloro-3-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-fluorophenyl)pyrrole can be achieved through several methods. One common approach involves the reaction of 4-chloro-3-fluoroaniline with a suitable pyrrole precursor under specific conditions. For example, the reaction can be carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 4-chloro-3-fluorophenylboronic acid is coupled with a pyrrole derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-fluorophenyl)pyrrole can undergo various chemical reactions, including:
Electrophilic Substitution: The pyrrole ring can participate in electrophilic substitution reactions, where electrophiles attack the electron-rich ring, leading to the formation of substituted products.
Nucleophilic Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions, where nucleophiles replace these halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be employed in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution may yield brominated or nitrated derivatives, while nucleophilic substitution can produce compounds with different substituents on the phenyl ring.
Scientific Research Applications
2-(4-Chloro-3-fluorophenyl)pyrrole has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as conductivity and stability.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex molecules for various research purposes.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-fluorophenyl)pyrrole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to bind to specific sites, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)pyrrole: Lacks the fluorine substituent, which may affect its reactivity and biological activity.
2-(3-Fluorophenyl)pyrrole: Lacks the chlorine substituent, leading to different chemical and biological properties.
2-(4-Bromo-3-fluorophenyl)pyrrole: Contains a bromine atom instead of chlorine, which can influence its reactivity and interactions.
Uniqueness
2-(4-Chloro-3-fluorophenyl)pyrrole is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This combination can enhance its reactivity and selectivity in chemical reactions, as well as its potential biological activity. The specific arrangement of substituents allows for unique interactions with biological targets and materials, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2-(4-chloro-3-fluorophenyl)-1H-pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10/h1-6,13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSTWEYOBXOLHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C2=CC(=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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